3,7-Bis(2-hydroxyethyl)icaritin

Catalog No.
S658140
CAS No.
1067198-74-6
M.F
C25H28O8
M. Wt
456.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,7-Bis(2-hydroxyethyl)icaritin

CAS Number

1067198-74-6

Product Name

3,7-Bis(2-hydroxyethyl)icaritin

IUPAC Name

5-hydroxy-3,7-bis(2-hydroxyethoxy)-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

Molecular Formula

C25H28O8

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C25H28O8/c1-15(2)4-9-18-20(31-12-10-26)14-19(28)21-22(29)25(32-13-11-27)23(33-24(18)21)16-5-7-17(30-3)8-6-16/h4-8,14,26-28H,9-13H2,1-3H3

InChI Key

WTJGVHRGWYENBZ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OCCO)C3=CC=C(C=C3)OC)O)OCCO)C

Synonyms

3,7-bis(2-hydroxyethyl)icaritin

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OCCO)C3=CC=C(C=C3)OC)O)OCCO)C

3,7-Bis(2-hydroxyethyl)icaritin is a semi-synthetic derivative of icaritin, a bioactive prenylflavonoid aglycone metabolized from icariin, the primary active component of *Epimedium* species. While the icaritin core structure is known for a range of activities, its practical application in research and development is often limited by very low water solubility and poor oral bioavailability. The strategic addition of two hydroxyethyl groups to the 3 and 7 positions is a chemical modification designed specifically to improve these physicochemical properties, thereby enhancing its utility as a research compound and potential therapeutic lead.

Direct substitution with the parent compound, icaritin, fails in applications requiring consistent dosing in aqueous media or predictable in vivo exposure. Icaritin's poor water solubility and low membrane permeability create significant handling and formulation challenges, leading to low and variable oral bioavailability (~12% for the parent glycoside icariin). This necessitates the use of organic solvents or complex formulation technologies that can confound experimental results. 3,7-Bis(2-hydroxyethyl)icaritin was specifically engineered to address these deficiencies. Choosing icaritin over this derivative reintroduces the fundamental physicochemical barriers that this compound was synthesized to overcome, compromising reproducibility in both in vitro and in vivo settings.

Potent PDE5 Inhibition Directly Comparable to Sildenafil Benchmark

In a direct enzymatic assay against human recombinant phosphodiesterase-5A1 (PDE5A1), 3,7-Bis(2-hydroxyethyl)icaritin demonstrated an IC50 value of 75 nM. This level of potency is nearly identical to the pharmaceutical benchmark Sildenafil (IC50 of 74 nM) under the same conditions and is approximately 80-fold more potent than its natural precursor, icariin (IC50 of 5900 nM).

Evidence DimensionPDE5A1 Inhibition (IC50)
Target Compound Data75 nM
Comparator Or BaselineSildenafil: 74 nM; Icariin: 5900 nM
Quantified Difference~80x more potent than Icariin; equivalent potency to Sildenafil
ConditionsIn vitro human recombinant PDE5A1 enzyme assay

This demonstrates that the compound is a highly potent, research-grade tool with activity equivalent to a widely used pharmaceutical standard, making it suitable for studies requiring robust and reproducible enzyme inhibition.

Designed for Enhanced Aqueous Solubility and Formulation Viability

The parent compound, icaritin, is characterized by poor water solubility and low membrane permeability, which are significant obstacles to its use in aqueous biological buffers and for achieving adequate oral bioavailability. The addition of two hydrophilic hydroxyethyl groups is a deliberate medicinal chemistry strategy to increase polarity and improve hydrogen bonding potential with water, thereby addressing a primary handling and formulation limitation of the natural product scaffold.

Evidence DimensionAqueous Solubility & Handling
Target Compound DataChemically modified with two hydrophilic hydroxyethyl groups to improve solubility.
Comparator Or BaselineIcaritin, the parent compound, exhibits low water solubility and poor membrane permeability.
Quantified DifferenceQualitative improvement in a key physicochemical property that limits the utility of the parent compound.
ConditionsGeneral principles of medicinal chemistry and flavonoid properties.

Improved solubility simplifies stock solution preparation, reduces reliance on potentially confounding organic solvents in vitro, and provides a critical starting point for developing viable formulations for in vivo studies.

High-Potency In Vitro Assays of the NO/cGMP Signaling Pathway

Due to its potent, sildenafil-level PDE5 inhibition and enhanced solubility, this compound is the right choice for cell-based and enzymatic assays where achieving precise, effective concentrations without solvent artifacts is critical. It allows for more reliable dose-response studies compared to the less potent and poorly soluble precursor, icariin.

Preclinical Formulation Development for Oral Delivery Systems

For researchers aiming to overcome the known bioavailability issues of natural flavonoids, this derivative serves as an optimized starting material. Its improved physicochemical properties make it more amenable to inclusion in various drug delivery systems, such as solid dispersions or nano-emulsions, for preclinical in vivo testing.

Comparative Pharmacology and Off-Target Profiling

Given its potency is nearly identical to sildenafil, this compound is an excellent tool for studies designed to differentiate the biological effects of a flavonoid scaffold from a synthetic pyrazolopyrimidinone. It enables direct, potency-matched comparisons to investigate secondary targets or alternative mechanisms of action.

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

456.17841785 g/mol

Monoisotopic Mass

456.17841785 g/mol

Heavy Atom Count

33

UNII

5U58D99D1L

Wikipedia

3,7-bis(2-hydroxyethyl)icaritin

Dates

Last modified: 02-18-2024

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